FSB

Description

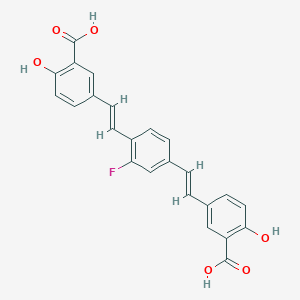

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]-3-fluorophenyl]ethenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXZHGCGNRRJEG-WMWQKROPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)F)C=CC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)F)/C=C/C3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760988-03-2 | |

| Record name | 760988-03-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of FSB Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound (E,E)-1-fluoro-2,5-bis(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, commonly known as FSB, is a styrylbenzene derivative that has garnered significant attention in the field of neurodegenerative disease research. Initially developed as a fluorescent probe for the sensitive detection of amyloid plaques and neurofibrillary tangles, key pathological hallmarks of Alzheimer's disease, its utility has expanded to include the inhibition of α-synuclein aggregation, a process central to the pathogenesis of Parkinson's disease and other synucleinopathies. This technical guide provides a comprehensive overview of the mechanism of action of the this compound compound, detailing its binding to pathological protein aggregates and its inhibitory effects on their formation. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Binding to β-Sheet-Rich Structures

The primary mechanism of action of the this compound compound is its high-affinity binding to the characteristic cross-β-sheet structures of amyloid fibrils.[1][2] This structural motif is common to a variety of pathological protein aggregates, including amyloid-β (Aβ) plaques, tau tangles, and α-synuclein fibrils. The planar nature of the styrylbenzene core of this compound allows it to intercalate between the β-sheets of these amyloid structures.

This compound is a fluorine analog of the amyloidophilic fluorescent probe BSB.[1] The substitution of bromine with fluorine enhances its fluorescent properties by mitigating the fluorescence quenching often caused by heavier halogens.[1] Upon binding to amyloid aggregates, the fluorescence of this compound is significantly enhanced, making it a sensitive tool for their detection.[1]

Double immunolabeling studies have demonstrated that this compound colocalizes with Aβ-containing plaques and hyperphosphorylated Tau in tangles, confirming its ability to bind to these distinct pathological structures in brain tissue.[3][4]

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound compound in relation to its function as both a fluorescent probe and an inhibitor of protein aggregation.

| Parameter | Value | Description |

| Excitation Maximum | 390 nm | The wavelength of light at which this compound exhibits maximum absorption. |

| Emission Maximum | 520 nm | The wavelength of light at which this compound exhibits maximum fluorescence emission upon excitation. |

| Molecular Formula | C24H17FO6 | The chemical formula of the this compound compound. |

| Molecular Weight | 420.4 g/mol | The mass of one mole of the this compound compound. |

| Solubility | 200 mg/mL in DMSO | The solubility of this compound in dimethyl sulfoxide. |

Data sourced from Cayman Chemical product information.[5]

Inhibition of α-Synuclein Aggregation

Beyond its role as a diagnostic probe, this compound has been shown to inhibit the aggregation of α-synuclein, the primary component of Lewy bodies in Parkinson's disease. The mechanism of inhibition is believed to involve the binding of this compound to early-stage oligomers or fibrils of α-synuclein, thereby preventing their further elongation and the recruitment of monomeric α-synuclein. This interference with the aggregation cascade reduces the formation of mature, toxic amyloid fibrils.

The process of α-synuclein fibrillization is an autocatalytic process that can be seeded by mature fibrils.[6] Small molecules like this compound can interfere with this process at various stages, including primary nucleation, fibril elongation, and secondary nucleation.[7]

Experimental Protocols

Amyloid Plaque and Neurofibrillary Tangle Staining Protocol

This protocol is adapted for the staining of amyloid plaques and neurofibrillary tangles in brain tissue sections.

Materials:

-

This compound solution (0.01% w/v in 50% ethanol)

-

50% Ethanol

-

Saturated Lithium Carbonate solution

-

Distilled water

-

Fluorescence microscope with appropriate filters (Excitation: ~390 nm, Emission: ~520 nm)

-

Brain tissue sections (frozen or paraffin-embedded)

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.

-

-

Staining:

-

Immerse the tissue sections in the 0.01% this compound staining solution for 30 minutes.[1]

-

-

Differentiation:

-

Briefly rinse the slides in 50% ethanol.

-

Immerse the slides in a saturated lithium carbonate solution for a short period (e.g., 15-30 seconds) to reduce background staining.

-

-

Washing:

-

Wash the sections thoroughly with 50% ethanol.[1]

-

Rinse with distilled water.

-

-

Mounting and Visualization:

-

Mount the coverslip using an aqueous mounting medium.

-

Visualize the stained amyloid plaques and neurofibrillary tangles using a fluorescence microscope.

-

In Vitro α-Synuclein Aggregation Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on α-synuclein aggregation using a Thioflavin T (ThT) fluorescence assay.

Materials:

-

Recombinant human α-synuclein protein

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound compound dissolved in DMSO

-

Thioflavin T (ThT) solution

-

96-well black plates with clear bottoms

-

Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

-

Incubator with shaking capabilities

Procedure:

-

Preparation of α-Synuclein Monomers:

-

Dissolve lyophilized α-synuclein in PBS to the desired concentration (e.g., 70 µM).

-

Filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.

-

-

Assay Setup:

-

In a 96-well plate, add α-synuclein solution to each well.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Add ThT to each well to a final concentration of 20 µM.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every hour) for the duration of the experiment (e.g., 48-72 hours).

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity against time to obtain aggregation kinetics curves.

-

Determine the lag time and the maximum fluorescence intensity for each condition.

-

Calculate the percent inhibition of aggregation by this compound compared to the control.

-

Visualizations

Signaling Pathway: Inhibition of Protein Aggregation

Caption: Proposed mechanism of this compound in protein aggregation pathways.

Experimental Workflow: Amyloid Staining

References

- 1. Amyloid Staining this compound solution Dojindo [dojindo.com]

- 2. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Styrylbenzene analog- this compound and its affinity to bind parenchymal plaques and tangles in patients of Alzheimer’s disease - ProQuest [proquest.com]

- 5. Structural mechanism for specific binding of chemical compounds to amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fibril breaking accelerates α-synuclein fibrillization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models [mdpi.com]

In-Depth Technical Guide to (E,E)-1-Fluoro-2,5-bis(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (FSB)

Introduction

(E,E)-1-Fluoro-2,5-bis(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, commonly known as FSB, is a fluorescent probe with significant applications in the field of neurodegenerative disease research. As a derivative of stilbene, this compound exhibits specific binding to amyloid plaques and neurofibrillary tangles, which are pathological hallmarks of Alzheimer's disease. Its utility extends to the sensitive detection of these protein aggregates in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a symmetrical molecule characterized by a central fluorinated benzene ring linked to two hydroxystyrylbenzoic acid moieties. The presence of the fluorine atom enhances its fluorescence properties compared to its non-fluorinated analogs.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,3'-[(2-fluoro-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-6-hydroxy-benzoic acid |

| Synonyms | (E,E)-1-Fluoro-2,5-bis(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, this compound |

| CAS Number | 760988-03-2[1][2] |

| Molecular Formula | C24H17FO6[1][2] |

| SMILES String | Oc1ccc(cc1C(=O)O)/C=C/c1cc(F)c(/C=C/c2ccc(O)c(C(=O)O)c2)cc1[1][2] |

| InChI Key | DZXZHGCGNRRJEG-WMWQKROPSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a fluorescent probe, influencing its solubility, stability, and spectral characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 420.39 g/mol [2] |

| Appearance | Yellow solid[2] |

| Purity | ≥95% (HPLC)[2] |

| Solubility | Soluble in DMSO (200 mg/mL)[1][2] |

| Excitation Maximum (λex) | 390 nm[1] |

| Emission Maximum (λem) | 520 nm[1] |

| Storage Temperature | -20°C[2] |

Biological Applications and Mechanism of Action

This compound is primarily utilized as a fluorescent probe for the detection of amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles, key pathological features of Alzheimer's disease. Its mechanism of action is based on its ability to bind to the β-sheet structures characteristic of these protein aggregates. Upon binding, the fluorescence emission of this compound is significantly enhanced, allowing for their visualization.

The fluorine substituent on the central phenyl ring improves the fluorescence quantum yield compared to its bromo-analog, BSB, leading to brighter and more sensitive staining with lower background signals. Furthermore, this compound has been shown to cross the blood-brain barrier, enabling its use for in vivo imaging in animal models.

Experimental Protocols

Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Staining of Amyloid Plaques in Brain Tissue

This protocol is adapted from established methods for staining amyloid plaques in brain tissue sections using this compound.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

50% Ethanol

-

Saturated Lithium Carbonate solution

-

Distilled water

-

Brain tissue sections (paraffin-embedded or frozen)

-

Fluorescence microscope with appropriate filters (Excitation: ~390 nm, Emission: ~520 nm)

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%).

-

Rinse with distilled water.

-

-

Preparation of Staining Solution:

-

Dilute the this compound stock solution in 50% ethanol to a final concentration of 0.01%.

-

-

Staining:

-

Incubate the tissue sections in the this compound staining solution for 10 minutes at room temperature.

-

-

Differentiation:

-

Briefly rinse the slides in 50% ethanol to remove excess stain.

-

-

Washing:

-

Wash the sections with distilled water.

-

-

Counterstaining (Optional):

-

If desired, a nuclear counterstain such as DAPI can be used.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium.

-

-

Visualization:

-

Visualize the stained sections using a fluorescence microscope. Amyloid plaques will appear as brightly fluorescent structures.

-

Caption: Experimental workflow for amyloid plaque staining with this compound.

Data Interpretation and Visualization

The primary output of experiments using this compound is fluorescence microscopy images. The intensity and localization of the fluorescence signal correlate with the presence and distribution of amyloid plaques and neurofibrillary tangles.

Caption: Logical relationship of this compound's application as a fluorescent probe.

Conclusion

This compound is a valuable and sensitive tool for the detection of amyloid plaques and neurofibrillary tangles. Its favorable physicochemical and spectral properties, coupled with its ability to cross the blood-brain barrier, make it a versatile probe for both in vitro and in vivo studies in the context of Alzheimer's disease and other neurodegenerative disorders. The provided experimental guidelines offer a starting point for researchers to incorporate this compound into their studies.

References

A Technical Guide to (E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (FSB) and its Application in Amyloid-β Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, commonly known as FSB, is a styrylbenzene derivative that has garnered attention in the field of neurodegenerative disease research.[1][2] It is structurally related to Congo red, a dye historically used to stain amyloid deposits. This guide provides a technical overview of the current, early-stage research surrounding this compound, with a particular focus on its relationship with amyloid-beta (Aβ), the peptide central to the pathology of Alzheimer's disease.

It is critical to establish from the outset that the primary and well-documented application of this compound in Alzheimer's disease research is as a fluorescent probe for the detection of aggregated Aβ in the form of amyloid plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] Current scientific literature does not support a role for this compound in the modulation of amyloid-beta production. This guide will therefore focus on its established function as a detection agent and, to provide a comprehensive resource, will also detail the amyloidogenic pathway that this compound is used to study.

This compound as a Fluorescent Probe for Amyloid Pathology

This compound and its closely related bromo-analog, BSB, are valuable tools for the histochemical analysis of brain tissue from Alzheimer's disease models and human patients.[2] Their utility stems from their ability to bind to the β-pleated sheet structures characteristic of amyloid fibrils and then to emit a fluorescent signal upon excitation.

Quantitative Data Summary

The following tables summarize the key quantitative characteristics of this compound and its widely studied analog, BSB. This data is essential for understanding their application as fluorescent probes.

| Compound | Molecular Formula | Formula Weight | Excitation Max (nm) | Emission Max (nm) | Purity | Solubility |

| This compound | C₂₄H₁₇FO₆ | 420.4 | 390 | 520 | ≥95% | DMSO: 200 mg/ml |

| BSB | C₂₄H₁₇BrO₆ | 481.3 | Not specified | Not specified | Not specified | Not specified |

Table 1: Physicochemical and Fluorescence Properties of this compound and BSB.

| Isomer | Inhibition Constant (Kᵢ) in nM (vs. [¹²⁵I]IMSB binding to Aβ₁₋₄₀ aggregates) |

| E,E-BSB | 0.11 ± 0.01 |

| E,Z-BSB | 0.19 ± 0.03 |

| Z,E-BSB | 0.27 ± 0.06 |

| Z,Z-BSB | 0.13 ± 0.02 |

Table 2: In Vitro Binding Affinity of BSB Isomers to Aβ₁₋₄₀ Aggregates. Note: Lower Kᵢ values indicate higher binding affinity.

Experimental Protocol: Histochemical Staining of Amyloid Plaques with this compound

This protocol is synthesized from methodologies described in the literature for staining amyloid plaques and neurofibrillary tangles in brain tissue.[1]

Objective: To visualize amyloid plaques and neurofibrillary tangles in human or rodent brain sections using this compound.

Materials:

-

Frozen or paraffin-embedded brain sections (10-50 µm thickness)

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Staining Buffer: 50% ethanol in phosphate-buffered saline (PBS)

-

Wash Buffer: PBS

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., for DAPI/FITC)

Procedure:

-

Section Preparation:

-

For frozen sections, allow them to air dry at room temperature.

-

For paraffin-embedded sections, deparaffinize and rehydrate through a series of xylene and graded ethanol washes.

-

-

Staining Solution Preparation:

-

Dilute the this compound stock solution in the Staining Buffer to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.

-

-

Incubation:

-

Cover the tissue sections with the this compound staining solution.

-

Incubate for 15-20 minutes at room temperature in the dark to prevent photobleaching.

-

-

Washing:

-

Gently rinse the sections with 50% ethanol to remove excess this compound.

-

Wash the sections two to three times with PBS for 5 minutes each to reduce background fluorescence.

-

-

Mounting:

-

Coverslip the sections using an aqueous mounting medium.

-

-

Visualization:

-

Examine the sections under a fluorescence microscope. This compound-labeled amyloid plaques and tangles will appear bright green/yellow. An excitation wavelength around 390 nm and emission detection around 520 nm is optimal.[3]

-

Experimental Workflow for this compound Staining

The Amyloid-Beta Production Pathway

To understand the context in which this compound is used, it is essential to be familiar with the molecular mechanisms of amyloid-beta production. Aβ peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP), a transmembrane protein of uncertain function.[4] This process, known as the amyloidogenic pathway, is a key area of interest for therapeutic intervention in Alzheimer's disease.

The amyloidogenic processing of APP is initiated by the enzyme β-secretase (also known as BACE1), which cleaves APP to release a large soluble ectodomain (sAPPβ) and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane.[5]

Subsequently, the γ-secretase complex, a multi-protein enzyme with presenilin as its catalytic core, cleaves the C99 fragment at one of several sites within its transmembrane domain.[5] This cleavage releases the amyloid-beta peptide (Aβ) into the extracellular space and the APP intracellular domain (AICD) into the cytoplasm. The length of the Aβ peptide can vary, typically between 38 and 43 amino acids. The 42-amino acid version (Aβ₄₂) is considered particularly pathogenic due to its higher propensity to aggregate and form the amyloid plaques that are a hallmark of Alzheimer's disease.

Signaling Pathway of Amyloid-Beta Production

Conclusion

This compound is a potent fluorescent marker for the sensitive and specific detection of amyloid plaques and neurofibrillary tangles in brain tissue.[2] Its utility in early-stage research lies in its capacity to visualize the pathological hallmarks of Alzheimer's disease, thereby enabling the assessment of disease progression in animal models and the characterization of human post-mortem tissue. However, it is crucial for researchers in the field to recognize that the current body of scientific evidence does not indicate that this compound modulates the enzymatic production of amyloid-beta. The therapeutic strategy of inhibiting Aβ production remains a major goal in Alzheimer's drug development, but the focus for this endeavor lies with compounds that can directly inhibit the activity of β- and γ-secretases or otherwise interfere with APP processing. This compound, in contrast, remains an invaluable tool for observing the downstream consequences of this production pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluoro-substituted and 13C-labeled styrylbenzene derivatives for detecting brain amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 4. Isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene in strong base: probes for amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Binding Site of Flurbiprofen-like γ-Secretase Modulators

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

γ-secretase, a multi-subunit intramembrane protease, is a critical enzyme in the amyloidogenic pathway implicated in Alzheimer's disease (AD). It processes the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform. γ-secretase modulators (GSMs) represent a promising therapeutic strategy by allosterically altering the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ species without compromising its other physiological functions. The binding site and mechanism of action for these modulators, particularly for the class of flurbiprofen-tarenflurbil-like compounds (FSB), have been a subject of intense investigation. Early evidence pointed towards an unconventional, substrate-targeting mechanism, while more recent findings for newer generation GSMs confirm a direct interaction with the enzyme complex. This guide synthesizes the key findings, experimental methodologies, and quantitative data to provide a comprehensive understanding of the this compound binding site on γ-secretase.

The γ-Secretase Complex and APP Processing

The γ-secretase complex is composed of four integral membrane proteins: Presenilin (PS1 or PS2), which contains the catalytic aspartyl protease active site, Nicastrin (NCT), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (PEN-2).[1] The complex is responsible for the final cleavage of the APP C-terminal fragment (APP-CTF), subsequent to its shedding by β-secretase. This intramembrane cleavage is not precise and results in Aβ peptides of varying lengths. An increased ratio of Aβ42 to Aβ40 is a central pathological hallmark of AD.

The processing of APP is a critical pathway in AD pathogenesis. FSBs and other GSMs aim to modulate this pathway to reduce the production of toxic Aβ42.

References

Pharmacological Profile of Novel FSB Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of novel analogs of (E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (FSB), a styrylbenzene derivative with significant potential in the diagnosis and study of neurodegenerative diseases, particularly Alzheimer's disease. This document details the binding affinities, inhibitory activities, and experimental methodologies for a range of this compound analogs, offering a valuable resource for researchers in the field of neuropharmacology and drug development.

Introduction

Styrylbenzene derivatives, including this compound and its analogs, are a class of compounds known for their ability to bind to β-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs), the primary pathological hallmarks of Alzheimer's disease.[1][2] These compounds are valuable as imaging agents for positron emission tomography (PET) and as potential therapeutic agents aimed at inhibiting amyloid aggregation.[3] Understanding the detailed pharmacological profile of novel this compound analogs is crucial for the development of more sensitive diagnostic tools and effective therapeutic interventions.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for a selection of novel this compound analogs, focusing on their binding affinity for β-amyloid aggregates and their inhibitory activity against Aβ fibrillization.

Table 1: Binding Affinities of this compound Analogs for β-Amyloid Aggregates

| Compound | Modification | Target | Ki (nM) |

| [125I]3 | Radioiodinated neutral styrylbenzene | Aβ40 aggregates | 2.0 ± 0.2 |

| (E)-2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-dimethylaminostyryl)-pyridine ([18F]2) | Fluoropegylated styrylpyridine | Postmortem AD brain homogenates | 2.5 ± 0.4 |

Table 2: Inhibitory Activity of this compound Analogs against β-Amyloid Aggregation

| Compound | Assay | IC50 (µM) |

| Thiazolo[5,4-b]pyridines 1a-g | Aβ42 fibrillization (Thioflavin T assay) | 0.23 - 4.5 |

| Phenylthiazolyl-Hydrazide (PTH) derivative | de novo tau aggregation | 7.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of this compound analogs.

Synthesis of (E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (this compound)

The synthesis of this compound is a critical first step for further analog development and pharmacological testing.[1] A detailed protocol for the synthesis of the tosylate precursor for radiolabeling is outlined below.[4]

Protocol for Synthesis of Tosylate Precursor for [18F]Fluoride Labeling:

-

Strecker Reaction: A reaction is initiated between an appropriate aldehyde and an aminated benzimidazole in the presence of trimethylsilyl cyanide (TMSCN) to yield a cyanomethylated amine.[4]

-

Hydrogenation: The resulting nitrile is reduced to an amine via a hydrogenation reaction catalyzed by Pd/C at 120 psi overnight.[4]

In Vitro Binding Assays

This assay is used to determine the binding affinity (Ki) of novel analogs.

Protocol:

-

Postmortem Alzheimer's disease brain homogenates are used as the source of Aβ plaques.

-

A radiolabeled ligand, such as [125I]IMPY, is used as the reporter.

-

Increasing concentrations of the unlabeled test compound (this compound analog) are incubated with the brain homogenate and the radioligand.

-

The amount of bound radioligand is measured, and the Ki value for the test compound is calculated based on the displacement of the radioligand.[3]

Thioflavin T (ThT) Aggregation Inhibition Assay

This assay is a standard method for screening compounds that inhibit the formation of amyloid fibrils.[5][6]

Protocol:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH2O and filter through a 0.2 μm syringe filter.[6]

-

Prepare solutions of Aβ peptide (e.g., Aβ42) and the test compounds (this compound analogs) in an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well black assay plate, combine the Aβ peptide solution with various concentrations of the test compound.

-

Add ThT to each well to a final concentration of 25 µM.[6]

-

Incubate the plate at 37°C with shaking.

-

Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals.[6]

-

-

Data Analysis:

-

The inhibition of aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control (Aβ alone).

-

The IC50 value, the concentration of the compound that inhibits 50% of the aggregation, is calculated.[5]

-

Mandatory Visualizations

Experimental Workflow for Pharmacological Screening

The following diagram illustrates a typical workflow for the pharmacological screening of novel this compound analogs.

Caption: High-level workflow for the pharmacological evaluation of novel this compound analogs.

Signaling Pathways in Neuroinflammation

While direct modulation of specific signaling pathways by this compound analogs is still under investigation, their interaction with Aβ plaques and potential effects on glial cells suggest an indirect influence on neuroinflammatory pathways. The diagram below illustrates key signaling molecules involved in the glial response to pathological protein aggregates.

Caption: Key signaling in glial response to Aβ aggregates.

Conclusion

The pharmacological profiling of novel this compound analogs is a rapidly evolving area of research with significant implications for the diagnosis and treatment of Alzheimer's disease. This technical guide provides a foundational understanding of the key pharmacological parameters, experimental methodologies, and potential signaling interactions of these compounds. Further structure-activity relationship studies are warranted to optimize the binding affinity, efficacy, and pharmacokinetic properties of this compound analogs for clinical translation.

References

- 1. Fluoro-substituted and 13C-labeled styrylbenzene derivatives for detecting brain amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 3. 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

Preliminary Studies on Fostamatinib Efficacy and Safety: A Technical Guide

Disclaimer: The following technical guide on the efficacy and safety of Fostamatinib has been compiled in response to a query regarding "FSB." Initial research did not identify a specific drug or compound with the acronym "this compound" in the context of drug development. It is assumed that "this compound" was a typographical error and the intended subject was Fostamatinib, a spleen tyrosine kinase (SYK) inhibitor. This document is therefore focused exclusively on Fostamatinib.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preliminary efficacy and safety data for Fostamatinib. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and clinical trial workflows.

Efficacy of Fostamatinib in Chronic Immune Thrombocytopenia (ITP)

Fostamatinib has been evaluated in several clinical trials for the treatment of adult patients with chronic immune thrombocytopenia (ITP) who have had an insufficient response to previous treatments. The pivotal studies in the FIT clinical program (FIT-1 and FIT-2) were randomized, double-blind, placebo-controlled trials, with an open-label extension study (FIT-3).

Table 1: Efficacy of Fostamatinib in the FIT Clinical Trials

| Efficacy Endpoint | FIT-1 (NCT02076399)[1] | FIT-2 (NCT02076412)[1] | FIT-3 (Open-Label Extension)[1] |

| Stable Platelet Response | |||

| Fostamatinib | 18% | 16% | 23% (in newly exposed patients) |

| Placebo | 0% | 4% | N/A |

| p-value | <0.05 | 0.26 | N/A |

| Overall Platelet Response | |||

| Fostamatinib | 43% | Not Reported | Not Reported |

| Placebo | 14% | Not Reported | Not Reported |

| p-value | <0.05 | Not Reported | Not Reported |

Stable platelet response was defined as achieving a platelet count of at least 50 x 109/L on at least four of the six visits between weeks 14 and 24.[1] Overall platelet response was defined as achieving a platelet count of at least 50 x 109/L at least once during the study.

Safety Profile of Fostamatinib

The safety of fostamatinib has been assessed across the clinical development program. The most common adverse reactions are generally manageable.

Table 2: Common Adverse Reactions with Fostamatinib (Occurring in ≥5% of Patients and More Common than Placebo)

| Adverse Reaction | Percentage of Patients |

| Diarrhea | 31% |

| Hypertension | 28% |

| Nausea | 22% |

| Dizziness | 11% |

| Alanine Aminotransferase (ALT) Increased | 11% |

| Aspartate Aminotransferase (AST) Increased | 9% |

| Respiratory Infection | 11% |

| Rash | 8% |

| Abdominal Pain | 8% |

| Fatigue | 7% |

| Chest Pain | 5% |

| Neutropenia | 5% |

Data from pooled analysis of FIT-1 and FIT-2 studies.[1]

Serious adverse drug reactions reported in the ITP double-blind studies included febrile neutropenia, diarrhea, pneumonia, and hypertensive crisis, each occurring in 1% of patients receiving fostamatinib.[1]

Experimental Protocols

FIT-1 and FIT-2 Clinical Trials

The FIT-1 and FIT-2 studies were identically designed, randomized, double-blind, placebo-controlled, multicenter phase 3 trials.[1]

-

Patient Population: The trials enrolled a total of 150 patients with persistent or chronic ITP who had an insufficient response to previous treatments, including corticosteroids, immunoglobulins, splenectomy, and/or a thrombopoietin receptor agonist.[1]

-

Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either fostamatinib or a placebo for 24 weeks. The studies were double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.[1]

-

Dosing: The initial starting dose of fostamatinib was 100 mg administered orally twice daily. If the platelet count did not increase to at least 50 x 109/L after one month, the dose could be escalated to 150 mg twice daily.[1]

-

Primary Efficacy Endpoint: The primary endpoint for both studies was a stable platelet response, defined as achieving a platelet count of at least 50 x 109/L on at least four of the six scheduled visits between weeks 14 and 24 of treatment.[1]

FIT-3 Open-Label Extension Study

The FIT-3 study was a long-term open-label extension study for patients who completed the FIT-1 or FIT-2 trials, as well as for some patients who were newly enrolled.

-

Objective: The primary objective of the FIT-3 study was to evaluate the long-term safety and efficacy of fostamatinib.

-

Treatment: All patients in the FIT-3 study received fostamatinib. The dosing regimen was similar to the one used in the FIT-1 and FIT-2 trials, with adjustments made based on individual patient response and tolerability.

-

Efficacy Assessment: Efficacy was assessed by monitoring platelet counts over the long term to determine the durability of the response.

Mandatory Visualizations

Fostamatinib Mechanism of Action: SYK Signaling Pathway

Fostamatinib is a prodrug of the active metabolite R406, which is an inhibitor of spleen tyrosine kinase (SYK). SYK is a key component in the signaling pathway of the Fc gamma receptor (FcγR) in macrophages. In ITP, autoantibodies bind to platelets, and these antibody-coated platelets are then recognized by FcγRs on macrophages, leading to platelet destruction. By inhibiting SYK, R406 disrupts this signaling cascade and reduces the phagocytosis of platelets.

Caption: Fostamatinib's mechanism of action via SYK inhibition.

FIT Clinical Trial Program Workflow

The workflow of the FIT clinical trial program for fostamatinib in patients with chronic ITP involved initial screening, randomization into the double-blind studies, and the option to continue into a long-term open-label extension.

Caption: Workflow of the Fostamatinib FIT clinical trial program.

References

Methodological & Application

Protocol for synthesizing FSB compound in the lab

Application Notes and Protocols for the Use of FSB in Primary Neuronal Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSB (Fluorescent Styryl Bio-probe) is a lipophilic styryl dye designed for the dynamic monitoring of synaptic vesicle recycling in primary neuronal cell cultures. Its amphipathic nature, featuring a hydrophilic head and a lipophilic tail, allows it to reversibly insert into the outer leaflet of the plasma membrane.[1][2] This property makes this compound an invaluable tool for investigating the mechanisms of neurotransmission, including exocytosis and endocytosis, at the presynaptic terminal.[3][4][5] When neurons are stimulated, this compound is taken up into newly formed synaptic vesicles during endocytosis. Subsequent stimulation in a dye-free medium leads to the release of this compound upon exocytosis, which can be visualized as a decrease in fluorescence.[6][7] This allows for the quantitative analysis of synaptic vesicle pool dynamics, providing insights into synaptic function in both physiological and pathological states.[3]

Mechanism of Action

The utility of this compound as a marker for synaptic vesicle recycling is based on its photophysical properties. This compound is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon partitioning into a lipid environment, such as a cell membrane.[2][6] The positively charged head group of this compound prevents it from crossing the lipid bilayer, thereby restricting its labeling to the outer leaflet of the plasma membrane and the inner leaflet of endocytosed vesicles.[2][6]

The process of labeling and de-staining with this compound allows for the visualization of the synaptic vesicle cycle:

-

Staining (Endocytosis): When primary neuronal cultures are bathed in a solution containing this compound and subjected to stimulation (e.g., high potassium depolarization or electrical field stimulation), the process of exocytosis is triggered. To compensate for the fusion of synaptic vesicles with the plasma membrane, endocytosis is initiated to retrieve the vesicular membrane. During this process, this compound molecules present in the plasma membrane are internalized within the newly formed synaptic vesicles.[3][4][5]

-

Washout: After the staining period, the external this compound is washed away with a dye-free solution. The this compound molecules trapped within the synaptic vesicles are retained, leading to fluorescently labeled presynaptic terminals.[4]

-

De-staining (Exocytosis): Subsequent stimulation of the neurons in the dye-free medium induces another round of exocytosis. The this compound-loaded vesicles fuse with the plasma membrane, releasing their contents and the dye into the extracellular space. This leads to a decrease in fluorescence intensity at the presynaptic terminals, which can be monitored over time to quantify the rate and extent of exocytosis.[6][7]

It is important to note that some styryl dyes have been shown to have pharmacological effects, such as acting as antagonists at muscarinic acetylcholine receptors.[1] Researchers should consider potential off-target effects of this compound in their experimental design.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for the use of this compound in primary neuronal cell cultures, based on common practices with similar styryl dyes.

Table 1: this compound Staining and De-staining Parameters

| Parameter | Recommended Range | Notes |

| This compound Staining Concentration | 2 - 10 µM | Higher concentrations may lead to non-specific labeling and potential toxicity. |

| Staining Solution | Tyrode's solution or similar physiological buffer | Ensure the buffer is iso-osmotic and maintains physiological pH. |

| Staining Stimulation | 50-90 mM KCl or electrical stimulation (e.g., 20 Hz for 30-60s) | The intensity and duration of stimulation can be varied to label different vesicle pools.[6] |

| Staining Incubation Time | 1 - 5 minutes | Coincides with the duration of stimulation. |

| Washout Solution | Dye-free physiological buffer | Perform several washes to ensure complete removal of extracellular this compound. |

| De-staining Stimulation | 50-90 mM KCl or electrical stimulation (e.g., 10-40 Hz) | The stimulation paradigm can be tailored to study different aspects of exocytosis. |

Table 2: Imaging Parameters for this compound

| Parameter | Recommended Setting | Notes |

| Excitation Wavelength | 488 nm (typical for styryl dyes) | Optimal wavelength should be determined based on the specific spectral properties of this compound. |

| Emission Wavelength | 600 - 640 nm (typical for styryl dyes) | Use a bandpass filter to collect the emission signal. |

| Microscope | Epifluorescence or confocal microscope | A cooled CCD camera is recommended for sensitive detection. |

| Objective | 40x or 60x oil immersion objective | High numerical aperture objectives are preferred for optimal light collection. |

| Image Acquisition Rate | 0.1 - 1 Hz for de-staining kinetics | The acquisition rate can be adjusted based on the speed of the biological process being studied. |

Experimental Protocols

Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures

This protocol describes the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant E18 Sprague-Dawley rat

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Papain (20 U/mL) in HBSS

-

Trypsin inhibitor (10 mg/mL) in Neurobasal medium

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated glass coverslips in a 24-well plate

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Dissect the E18 embryos and isolate the hippocampi in ice-cold HBSS.

-

Incubate the hippocampi in papain solution for 15-20 minutes at 37°C.

-

Gently wash the tissue twice with warm Neurobasal medium.

-

Add trypsin inhibitor and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Determine the cell density using a hemocytometer.

-

Plate the neurons on poly-D-lysine coated coverslips at a density of 50,000-100,000 cells/cm².[8]

-

Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.

-

After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.

-

Maintain the cultures by replacing half of the medium every 3-4 days. Neurons are typically ready for experiments between 10-21 days in vitro (DIV).

Protocol 2: this compound Staining for Synaptic Vesicle Endocytosis

This protocol details the procedure for loading synaptic vesicles with this compound in primary neuronal cultures.

Materials:

-

Mature primary neuronal cultures (DIV 10-21)

-

This compound stock solution (10 mM in DMSO)

-

Tyrode's solution (or other physiological buffer)

-

High K+ Tyrode's solution (90 mM KCl)

-

Fluorescence microscope

Procedure:

-

Prepare a 10 µM this compound working solution in high K+ Tyrode's solution.

-

Remove the culture medium from the coverslip and wash gently with normal Tyrode's solution.

-

Add the high K+ Tyrode's solution containing this compound to the coverslip.

-

Incubate for 1-2 minutes at room temperature to stimulate endocytosis in the presence of the dye.

-

Remove the staining solution and wash the coverslip thoroughly with dye-free normal Tyrode's solution for 5-10 minutes with several solution changes.

-

The coverslip is now ready for imaging. The fluorescent puncta represent presynaptic terminals with this compound-loaded synaptic vesicles.

Protocol 3: this compound De-staining for Synaptic Vesicle Exocytosis

This protocol describes how to measure the release of this compound from synaptic vesicles upon stimulation.

Materials:

-

This compound-stained primary neuronal cultures (from Protocol 2)

-

Normal Tyrode's solution

-

High K+ Tyrode's solution (or electrical field stimulator)

-

Fluorescence microscope with time-lapse imaging capability

Procedure:

-

Place the coverslip with this compound-stained neurons on the stage of the fluorescence microscope.

-

Acquire a baseline image of the fluorescent terminals.

-

Perfuse the chamber with high K+ Tyrode's solution to induce exocytosis.

-

Acquire a time-lapse series of images at a defined frame rate (e.g., every 5-10 seconds) for 5-10 minutes.

-

The decrease in fluorescence intensity of the puncta over time reflects the rate of exocytosis.

-

Analyze the fluorescence intensity of individual puncta over time using image analysis software.

Visualizations

Synaptic Vesicle Recycling Pathway

Caption: Diagram of the synaptic vesicle recycling pathway.

Experimental Workflow for this compound Assay

Caption: Experimental workflow for an this compound assay.

References

- 1. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. google.com [google.com]

- 4. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

- 6. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

- 7. jneurosci.org [jneurosci.org]

- 8. youtube.com [youtube.com]

Standard Operating Procedure for In Vitro Assays of Fibroblast Growth Factor Signaling Blockers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of Fibroblast Growth Factor Signaling Blockers (FSBs). The following procedures are designed to ensure robust and reproducible assessment of compound efficacy and mechanism of action.

Data Presentation

The following tables summarize quantitative data for exemplary Fibroblast Growth Factor Receptor (FGFR) inhibitors from in vitro assays. This data is intended to serve as a reference for expected outcomes.

Table 1: Biochemical IC50 Values of Select FGFR Inhibitors

| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference |

| Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | >40 | [1] |

| Fexagratinib (AZD4547) | 0.2 | 2.5 | 1.8 | Weaker Activity | [1][2] |

| PD173074 | ~25 | - | - | - | [1] |

| FIIN-1 | 9.2 | 6.2 | 11.9 | 189 | [3] |

| V4-015 | - | - | - | 0.04 µM (40 nM) | [4] |

Table 2: Cellular EC50 Values of a Select FGFR Inhibitor

| Compound | Cell Line | Assay | EC50 (µM) | Reference |

| Compound 1 | Ba/F3 (Tel-FGFR1 transformed) | Proliferation | 1.5 | [3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell-Based Reporter Assay for FGFR Activity

This assay quantifies the functional activity of test compounds as either agonists or antagonists of human FGFR.[5][6]

Materials:

-

Ready-to-use, pre-transfected reporter cells expressing the target FGFR and a luciferase reporter gene linked to a downstream signaling pathway (e.g., NFAT response elements).[5]

-

Optimized cell culture media.

-

Positive control agonist (e.g., a specific FGF ligand).

-

Luciferase Detection Reagent.

-

96-well cell culture-ready assay plates.

-

Test compound (FSB).

Procedure:

-

Thaw and culture the reporter cells according to the supplier's instructions.

-

Seed the cells into a 96-well plate and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of the test compound in the optimized media.

-

Remove the culture medium from the cells and add the media containing the diluted test compound.

-

To determine antagonist activity, add the positive control agonist to the wells containing the test compound.

-

Incubate the plate for the recommended period to allow for receptor activation and reporter gene expression.

-

Add the Luciferase Detection Reagent to each well.

-

Measure the luciferase activity using a luminometer.

-

Calculate the relative change in luciferase activity in treated cells compared to untreated controls to determine the dose-dependent effect of the test compound.

Cell Proliferation Assay (CCK-8)

This assay evaluates the effect of FSBs on the proliferation of cancer cells.[7]

Materials:

-

Cancer-associated fibroblast (CAF) cells (human or mouse).

-

Cell Counting Kit-8 (CCK-8).

-

Erdafitinib (or other this compound) as a test compound.

-

96-well plates.

-

Complete cell culture medium.

Procedure:

-

Seed CAFs in 96-well plates at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of the this compound (e.g., Erdafitinib) for 48 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell proliferation rate relative to untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the measurement of apoptosis in cells treated with an this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[8][9][10]

Materials:

-

Target cells (e.g., Multiple Myeloma cell lines or lung cancer cells).[8][9]

-

This compound test compound.

-

Annexin Binding Buffer (ABB): 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl2.[8]

-

Annexin V-FITC.

-

Propidium Iodide (PI) solution (1 mg/ml).

-

Flow cytometer.

Procedure:

-

Culture the target cells and treat them with the desired concentration of the this compound for the specified duration (e.g., 48 hours).[9]

-

Harvest the cells and wash them twice with cold Annexin Binding Buffer.[8]

-

Resuspend the cells in 100 µL of ABB to a concentration of 1 x 10^7 cells/ml.[8]

-

Add 3 µL of Annexin V-FITC to the cell suspension.[8]

-

Incubate for 15 minutes at room temperature in the dark.[8]

-

Wash the cells again with ABB.[8]

-

Resuspend the cells in 500 µL of ABB.[8]

-

Add 5 µL of PI solution.[8]

-

Analyze the stained cells immediately using a flow cytometer.

Cell Migration and Invasion Assay (Transwell Assay)

This assay measures the ability of an this compound to inhibit cell migration and invasion.[7][11][12]

Materials:

-

Transwell® permeable supports (e.g., 8 µm pore size).

-

For invasion assays, a basement membrane matrix (e.g., Matrigel®).

-

Target cells (e.g., CAFs or cancer cell lines).

-

This compound test compound.

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

-

Cotton swabs.

-

Crystal violet staining solution.

Procedure:

-

For invasion assays, coat the upper surface of the Transwell membrane with a thin layer of basement membrane matrix and allow it to solidify.

-

Resuspend the target cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Add the this compound test compound at various concentrations to the upper chamber.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for a suitable period (e.g., 24 hours) to allow for cell migration/invasion.

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane.

-

Stain the cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to assess the effect of an this compound on the phosphorylation of key downstream signaling proteins in the FGF pathway.[4][9][10]

Materials:

-

Target cells.

-

This compound test compound.

-

Lysis buffer (e.g., NP-40 lysis buffer with protease and phosphatase inhibitors).[10]

-

Primary antibodies against phosphorylated and total forms of FGFR substrate protein-2α (FRS2α), ERK, AKT, etc.[4]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescence detection reagent.

Procedure:

-

Culture and treat the target cells with the this compound for the desired time.

-

Lyse the cells in cold lysis buffer.[10]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation.

Mandatory Visualizations

Caption: FGF Signaling Pathways.[13][14]

Caption: In Vitro this compound Evaluation Workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bioengineer.org [bioengineer.org]

- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis assays [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application of Fluorescence Signal Biosensors (FSB) in High-Throughput Screening

Application Notes for Researchers, Scientists, and Drug Development Professionals

Fluorescence Signal Biosensors (FSBs), particularly those based on Förster Resonance Energy Transfer (FRET), have become indispensable tools in high-throughput screening (HTS) for drug discovery.[1] These biosensors allow for the real-time monitoring of a wide range of cellular processes, including protein-protein interactions, enzymatic activity, and the modulation of second messenger concentrations.[2] Their high sensitivity, adaptability to automated systems, and capacity for miniaturization make them ideal for screening large compound libraries to identify novel therapeutic candidates.[3][4]

FSBs offer significant advantages over traditional biochemical assays by enabling the study of targets in their native cellular environment, thus providing more physiologically relevant data.[1] This is crucial for identifying compounds that not only interact with the target but also have the desired effect within a living cell. Furthermore, the ratiometric nature of many FRET-based assays, where the ratio of two emission intensities is measured, provides a robust readout that is less susceptible to variations in biosensor concentration, cell number, or excitation light intensity.

The quality and reliability of HTS assays are often assessed using the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[5]

Quantitative Data from FSB-HTS Campaigns

The following table summarizes quantitative data from several high-throughput screening campaigns that have utilized fluorescence signal biosensors. This data highlights the robustness and efficiency of these assays in identifying potential drug candidates.

| Target Class | Biosensor Type | Screen Size (Compounds) | Assay Format | Z'-Factor | Signal-to-Background (S/B) Ratio | Hit Rate (%) | Example Hit/Inhibitor Potency |

| Protein-Protein Interaction (14-3-3) | TR-FRET | 51,200 | 1,536-well | > 0.7 | > 20 | Not specified | FOBISIN101 |

| Cardiac Myosin | TR-FRET | 1,600,000 | 1,536-well | > 0.8 | Not specified | 0.39 (reproducible hits) | Not specified |

| Protein Kinase (PDK1) | TR-FRET / AlphaScreen | Not specified | 384-well / 1,536-well | > 0.7 | Not specified | Not specified | Not specified |

| Gs-Coupled GPCRs | FRET (cAMP biosensor) | Not specified | Not specified | "Good Z factors" | High | Not specified | Not specified |

| UBC13 E2 Enzyme | TR-FRET | 456,865 | 384-well / 1,536-well | > 0.7 | > 6 | Not specified | Not specified |

Experimental Protocols

Protocol 1: High-Throughput Screening for Protein Kinase Inhibitors using a TR-FRET Assay

This protocol is a generalized procedure for identifying inhibitors of a specific serine/threonine kinase using a time-resolved FRET (TR-FRET) immunoassay format.

Materials:

-

Kinase of interest

-

Biotinylated peptide substrate for the kinase

-

ATP

-

Kinase reaction buffer (e.g., 10 mM MOPS, pH 7.0, 10 mM Mg-acetate, 0.025% NP-40, 1 mM DTT, 0.05% BSA)

-

Test compounds dissolved in DMSO

-

Stop/Detection buffer (e.g., buffer containing EDTA to stop the kinase reaction)

-

Europium (Eu3+) Cryptate-labeled anti-phosphopeptide antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

384-well or 1536-well low-volume black plates

-

Automated liquid handling system

-

Plate reader capable of TR-FRET measurements (e.g., PerkinElmer Envision)

Procedure:

-

Compound Plating: Using an acoustic liquid handler (e.g., Beckman Echo), dispense nanoliter volumes of test compounds and controls (positive control inhibitor like staurosporine and negative DMSO control) into the assay plates.

-

Enzyme/Substrate Preparation: Prepare a solution of the kinase and its biotinylated peptide substrate in the kinase reaction buffer.

-

Enzyme/Substrate Addition: Dispense the kinase/substrate mix into the assay plates containing the compounds.

-

Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 3 hours), during which the substrate phosphorylation will proceed.

-

Reaction Termination and Detection: Add the Stop/Detection buffer containing the Eu3+-Cryptate labeled antibody and Streptavidin-XL665 to each well. The EDTA will chelate Mg2+ and stop the kinase reaction.

-

Detection Incubation: Incubate the plates for at least 60 minutes at room temperature to allow for the binding of the detection reagents.

-

Data Acquisition: Read the plates on a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission at 615 nm (Eu3+ cryptate) and 665 nm (XL665, FRET signal).

-

Data Analysis: Calculate the ratio of the 665 nm to 615 nm signals. A decrease in this ratio indicates inhibition of the kinase. Determine hit compounds based on a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls). The Z'-factor should be calculated for each plate to ensure data quality.

Protocol 2: Cell-Based HTS for Modulators of GPCR-cAMP Signaling using a FRET Biosensor

This protocol describes a cell-based assay to screen for agonists or antagonists of a Gs-coupled G-protein coupled receptor (GPCR) by measuring changes in intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing the GPCR of interest and a FRET-based cAMP biosensor (e.g., a construct containing a cAMP-binding domain flanked by a FRET donor and acceptor pair like mCerulean and mCitrine).[6]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compounds dissolved in DMSO

-

Known agonist for the GPCR (for antagonist screening)

-

384-well black, clear-bottom cell culture plates

-

Automated liquid handling system

-

Plate reader with dual-emission capabilities for FRET

Procedure:

-

Cell Plating: Seed the stable cell line into 384-well plates at a predetermined density and allow them to attach and grow overnight.

-

Compound Addition (Agonist Screen):

-

Wash the cells with assay buffer.

-

Using an automated liquid handler, add test compounds to the wells. Include a known agonist as a positive control and DMSO as a negative control.

-

-

Compound and Agonist Addition (Antagonist Screen):

-

Pre-incubate the cells with the test compounds for a defined period.

-

Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Incubation: Incubate the plates at room temperature or 37°C for a time sufficient to observe a stable cAMP signal change.

-

Data Acquisition: Measure the FRET signal using a plate reader. Excite the donor fluorophore (e.g., mCerulean at ~430 nm) and measure the emission of both the donor (e.g., ~475 nm) and the acceptor (e.g., ~530 nm).

-

Data Analysis:

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

-

An increase in cAMP will typically lead to a conformational change in the biosensor that decreases FRET efficiency, resulting in a lower FRET ratio.

-

For an agonist screen, a decrease in the FRET ratio indicates compound activity.

-

For an antagonist screen, a compound that prevents the agonist-induced decrease in the FRET ratio is identified as a hit.

-

Calculate the Z'-factor for each plate to validate the assay performance.

-

Visualizations

Signaling Pathways

Caption: GPCR-cAMP signaling pathway for HTS.

Caption: Akt/PI3K signaling pathway for biosensor assays.

Experimental Workflow

Caption: Automated HTS workflow using FSBs.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell-Based High-Throughput Screening Techniques - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Brain Penetration of Fragment-Based Screening (FSB) Hits

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of current techniques for assessing the brain penetration of small molecules, with a particular focus on fragments and their derivatives emerging from Fragment-Based Screening (FBS) campaigns targeting the Central Nervous System (CNS). This document outlines key experimental protocols, data interpretation, and best practices.

Introduction: The Challenge of CNS Drug Discovery

The blood-brain barrier (BBB) is a formidable obstacle in the development of drugs for CNS targets. It is a highly selective, semipermeable border of endothelial cells that prevents most compounds from entering the brain. For a drug to be effective in the CNS, it must possess the ability to cross this barrier in sufficient concentrations to engage its target. In the context of Fragment-Based Screening, early assessment of brain penetration is critical. Fragments, being small and often polar, may have inherently poor BBB permeability. Therefore, a robust and tiered approach to measuring and optimizing brain penetration is essential for the success of any CNS-focused FBS project.

Key Parameters for Quantifying Brain Penetration

Several key metrics are used to quantify the extent of a compound's brain penetration. Understanding these is crucial for interpreting experimental data.

-

LogBB: The logarithm of the ratio of the total concentration of a drug in the brain to that in the blood at steady state.

-

Kp: The brain-to-plasma concentration ratio (Cbrain / Cplasma) at equilibrium. This is a measure of the overall ability of a compound to cross the BBB and distribute into the brain tissue.

-

Kp,uu: The unbound brain-to-unbound plasma concentration ratio (Cu,brain / Cu,plasma). This is considered the gold standard for assessing BBB penetration as it represents the concentration of free drug available to interact with its target. A Kp,uu value of ~1 suggests passive diffusion is the primary mechanism of brain entry, while a value <1 may indicate active efflux, and a value >1 suggests active uptake.

A Tiered Approach to Assessing Brain Penetration

A multi-stage strategy is often employed, starting with high-throughput in silico and in vitro models to prioritize compounds, followed by lower-throughput but more physiologically relevant in situ and in vivo assays for the most promising candidates.

Caption: Tiered approach for assessing BBB penetration of FSB hits.

Experimental Protocols

Tier 1: High-Throughput In Vitro Screening

The PAMPA-BBB assay is a non-cell-based, high-throughput method used to predict passive BBB permeability. It measures the permeation of a compound from a donor compartment, through a filter coated with a brain lipid mixture, into an acceptor compartment.

Protocol:

-

Prepare Lipid Mixture: A solution of porcine brain lipid in dodecane (e.g., 20 mg/mL) is prepared.

-

Coat Donor Plate: A 96-well filter plate (e.g., PVDF membrane, 0.45 µm pores) is coated with 5 µL of the lipid mixture per well and left for 5 minutes.

-

Prepare Donor Solutions: Test compounds are dissolved in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a known concentration (e.g., 100-300 µM).

-

Prepare Acceptor Plate: A 96-well acceptor plate is filled with 300 µL of the same buffer, optionally containing a scavenger agent to improve sink conditions.

-

Assemble and Incubate: The lipid-coated filter plate is placed on top of the acceptor plate, and 150 µL of the donor solution is added to each well of the filter plate. The entire "sandwich" is covered and incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

-

Quantify Concentrations: After incubation, the concentrations of the compound in the donor, acceptor, and reference wells are determined using a suitable analytical method, typically LC-MS/MS.

-

Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

-

Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / [Ceq])

-

Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

-

Tier 2: Mechanistic In Vitro Studies

This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter. It is used to assess both passive permeability and active efflux.

Protocol:

-

Cell Culture: MDCK-MDR1 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and cultured for 3-5 days to form a confluent, polarized monolayer.

-

Verify Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the flux of a low-permeability marker like Lucifer Yellow.

-

Permeability Measurement (Apical to Basolateral):

-

The culture medium is removed from the apical (A) and basolateral (B) compartments.

-

The test compound, dissolved in transport buffer, is added to the apical side (donor).

-

Fresh transport buffer is added to the basolateral side (acceptor).

-

The plate is incubated at 37°C with shaking. Samples are taken from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes). The donor concentration is also measured at the beginning and end of the experiment.

-

-

Efflux Measurement (Basolateral to Apical):

-

The experiment is repeated, but this time the test compound is added to the basolateral side (donor), and samples are taken from the apical side (acceptor).

-

-

Quantification and Calculation:

-

Compound concentrations are measured by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).

-

The Efflux Ratio (ER) is calculated as Papp(B to A) / Papp(A to B). An ER > 2 is generally considered indicative of active efflux by P-gp.

-

Tier 3: In Vivo Confirmation

This technique provides a direct measure of the rate of transport across the BBB in a live, anesthetized animal (typically a rat or mouse) while eliminating confounding factors from peripheral metabolism and distribution.

Caption: Workflow for the in situ brain perfusion experiment.

Protocol:

-

Animal Preparation: A rat is anesthetized, and its common carotid artery is surgically exposed. The external carotid artery is ligated, and the common carotid artery is cannulated with a tube connected to a perfusion pump.

-

Perfusion: The perfusion is initiated with a physiological buffer (e.g., Ringer's solution) at a constant flow rate (e.g., 10 mL/min). The test compound, mixed with a vascular space marker (e.g., [14C]-sucrose), is infused for a short period (typically 30-120 seconds).

-

Termination and Sample Collection: The perfusion is stopped, the animal is decapitated, and the brain is harvested. A blood sample is also collected.

-

Sample Processing: The brain is weighed and homogenized. The concentrations of the test compound and the vascular marker in the brain homogenate and the perfusate are determined by LC-MS/MS and scintillation counting, respectively.

-

Calculation of Uptake: The unidirectional blood-brain barrier transfer constant (K_in) is calculated, which represents the rate of influx into the brain.

Microdialysis is a powerful technique for measuring unbound drug concentrations in the brain's extracellular fluid (ECF) in awake, freely moving animals. This allows for the determination of Kp,uu.

Protocol:

-

Probe Implantation: A microdialysis probe (a small, semi-permeable membrane) is stereotactically implanted into a specific brain region of interest (e.g., striatum, hippocampus) in an anesthetized rat or mouse. The animal is allowed to recover for 24-48 hours.

-

System Setup: The probe is connected to a syringe pump that perfuses it with artificial cerebrospinal fluid (aCSF) at a very low flow rate (e.g., 0.5-2 µL/min). The outlet tubing is connected to a fraction collector.

-

Compound Administration: The test compound is administered to the animal, typically via intravenous or intraperitoneal injection.

-

Dialysate Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours. Blood samples are also collected at corresponding time points.

-

Probe Calibration: The in vivo recovery of the probe is determined, usually by retrodialysis, to account for the efficiency of diffusion across the membrane.

-

Sample Analysis: The concentration of the unbound drug in the dialysate and the unbound concentration in plasma (determined by equilibrium dialysis of plasma samples) are measured by LC-MS/MS.

-

Data Analysis: The time-concentration profiles for the brain ECF and unbound plasma are plotted. The Kp,uu is calculated as the ratio of the area under the curve (AUC) for the brain ECF to the AUC for the unbound plasma.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized to facilitate comparison and decision-making.

Table 1: Example Brain Penetration Data for CNS Compounds